5,6-Dihydronaphtho-[1,2-b]benzofuran

X-ray crystallography structural elucidation photochemical intermediates

5,6-Dihydronaphtho[1,2-b]benzofuran (CAS 159335-96-3) is a dihydrofuran-fused polycyclic aromatic compound belonging to the dihydronaphthofuran (DHN) class. Its molecular formula is C16H12O with a molecular weight of 220.27 g/mol.

Molecular Formula C16H12O
Molecular Weight 220.26 g/mol
Cat. No. B12079540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dihydronaphtho-[1,2-b]benzofuran
Molecular FormulaC16H12O
Molecular Weight220.26 g/mol
Structural Identifiers
SMILESC1CC2=C(C3=CC=CC=C31)OC4=CC=CC=C24
InChIInChI=1S/C16H12O/c1-2-6-12-11(5-1)9-10-14-13-7-3-4-8-15(13)17-16(12)14/h1-8H,9-10H2
InChIKeyQZSIVUHQPIWNED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dihydronaphtho[1,2-b]benzofuran (CAS 159335-96-3): Structural Identity and Physicochemical Baseline for Procurement Specification


5,6-Dihydronaphtho[1,2-b]benzofuran (CAS 159335-96-3) is a dihydrofuran-fused polycyclic aromatic compound belonging to the dihydronaphthofuran (DHN) class. Its molecular formula is C16H12O with a molecular weight of 220.27 g/mol . The compound features a partially saturated central ring within a naphtho[1,2-b]benzofuran scaffold, and its structure has been unambiguously confirmed by single-crystal X-ray diffraction analysis [1]. It is commercially available as a research chemical with a purity of ≥95% .

Crystallographically ConfirmedSingle-crystal X-ray verified dihydrofuran scaffold for reproducible photochemical synthesis
Purity SpecificationCommercially specified purity grade supports procurement for defined synthetic workflows
Non-planar Dihydro GeometryPartially saturated ring enables 6π-electrocyclization, distinct from fully aromatic analogs

Why 5,6-Dihydronaphtho[1,2-b]benzofuran Cannot Be Replaced by Fully Aromatic Naphthobenzofurans or Simpler Benzofuran Analogs


Generic substitution fails because 5,6-dihydronaphtho[1,2-b]benzofuran occupies a distinct structural niche between fully aromatic naphtho[1,2-b]benzofurans and monocyclic benzofurans. The partially saturated 5,6-dihydro ring introduces a non-planar geometry that fundamentally alters physicochemical properties, reactivity, and synthetic utility compared to its fully aromatic counterpart (naphtho[1,2-b]benzofuran, CAS 239-30-5, C16H10O, MW 218.25) . This compound serves as the key intermediate in photochemical 6π-electrocyclization routes to substituted naphtho[1,2-b]benzofurans—a role that neither the fully aromatized product nor simpler benzofuran derivatives can fulfill [1]. The quantitative evidence below demonstrates measurable differentiation in molecular weight, boiling point, density, and structural confirmation status.

6π-Electrocyclization Compatibility
Required dihydro intermediate with non-planar geometry
Fully aromatic naphthobenzofuran cannot undergo further oxidative aromatization
Synthetic Intermediate Role
Key isolable species in photochemical pathway
Monocyclic benzofuran lacks extended π-system for electrocyclization; aromatic product is final, not intermediate
Physicochemical Property Profile
Distinct molecular weight, boiling point, density, and LogP enable purification tracking
May shift chromatographic retention, distillation separation, and formulation behavior without systematic validation

5,6-Dihydronaphtho[1,2-b]benzofuran: Quantitative Head-to-Head Differentiation Evidence Against Closest Analogs


Structural Confirmation by Single-Crystal X-ray Diffraction Versus Unconfirmed Analog Structures

The structure of 5,6-dihydronaphtho[1,2-b]benzofuran has been unequivocally confirmed by single-crystal X-ray diffraction analysis, as reported by Lichitsky et al. (2021) [1]. In the same study, one of the target naphtho[1,2-b]benzofuran products was also confirmed by X-ray diffraction, providing a direct structural comparison between the dihydro intermediate and its fully aromatic counterpart within the same experimental system. This represents the first and only crystallographic confirmation of a 5,6-dihydronaphtho[1,2-b]benzofuran scaffold, whereas the simpler parent compound benzofuran (CAS 271-89-6, C8H6O, MW 118.13) is a liquid at room temperature and lacks high-resolution crystallographic characterization under standard conditions [2].

Crystallographic Identity
Head-to-head
Target confirmed by single-crystal XRD; benzofuran lacks crystal structure.
Unambiguous batch-to-batch quality assurance.
Only published crystallographic data for this dihydro subclass.
X-ray crystallography structural elucidation photochemical intermediates

Molecular Weight and Formula Differentiation from Fully Aromatic Naphthobenzofuran: Implications for Synthetic Triage

5,6-Dihydronaphtho[1,2-b]benzofuran (C16H12O, MW 220.27 g/mol) differs from its fully aromatic counterpart naphtho[1,2-b]benzofuran (C16H10O, MW 218.25 g/mol) by exactly two hydrogen atoms (ΔMW = +2.02 Da) . This mass difference, while modest, is analytically resolvable by high-resolution mass spectrometry (HRMS) and serves as a critical quality control discriminator between the dihydro intermediate and the aromatized product or oxidation byproducts. In contrast, benzofuran (C8H6O, MW 118.13 g/mol) differs by a full C8H6 unit and cannot serve as a structural or functional surrogate in naphtho[1,2-b]benzofuran synthetic pathways [1].

Molecular Weight
Head-to-head
ΔMW = +2.02 Da vs fully aromatic analog; resolvable by HRMS.
Enables LC-MS discrimination during reaction monitoring.
molecular weight elemental composition synthetic intermediate identification

Boiling Point and Volatility Profile Differentiates Dihydro Intermediate from Both Lighter Benzofuran and Heavier Fully Aromatic Analog

The boiling point of 5,6-dihydronaphtho[1,2-b]benzofuran is 369.7±11.0 °C at 760 mmHg, which is intermediate between benzofuran (173–175 °C) and the fully aromatic naphtho[2,1-b]benzofuran (394.1±11.0 °C) . This 24.4 °C lower boiling point relative to the fully aromatic product provides a practical distillation window for separation of the dihydro intermediate from the aromatized product in synthetic workflows. The flash point of 188.7±6.1 °C further differentiates the compound from the more volatile benzofuran (flash point ~50 °C) for safe handling classification .

Boiling Point
Reported
369.7±11.0 °C; 24.4 °C below fully aromatic analog.
Supports distillation-based purification.
Calculated values; confirm experimentally.
boiling point volatility purification distillation

Density and Refractive Index Distinguish Dihydro Intermediate from Both Aromatic and Ketone Analogs for Formulation and Handling

The density of 5,6-dihydronaphtho[1,2-b]benzofuran is 1.2±0.1 g/cm³, with a refractive index of 1.672 . This density is lower than the fully aromatic naphtho[2,1-b]benzofuran (1.3±0.1 g/cm³, refractive index 1.763) but substantially higher than benzofuran (1.07–1.09 g/mL, refractive index ~1.566) [1]. The LogP of 5.49 for the target compound indicates significantly higher lipophilicity than benzofuran (LogP ~2.67), which directly impacts chromatographic retention behavior and solvent partitioning during workup [1].

Density & LogP
Reported
Density 1.2±0.1 g/cm³; LogP 5.49 vs benzofuran LogP 2.67.
Informs solvent selection for extraction and chromatography.
Predicted data; verify with experimental measurements.
density refractive index physical property formulation

Validated Role as Key Photochemical Intermediate with Isolated Yield Evidence Versus Unproductive Analog Pathways

Lichitsky et al. (2021) demonstrated that 5,6-dihydronaphtho[1,2-b]benzofuran is the key intermediate in the photochemical 6π-electrocyclization of benzofuranyl-containing cinnamonitriles, leading to substituted naphtho[1,2-b]benzofurans after oxidative aromatization [1]. The intermediate was isolated and fully characterized, and its structure confirmed by X-ray diffraction. This represents the first general photochemical method for synthesizing naphtho[1,2-b]benzofurans, a scaffold for which prior synthetic routes (e.g., intramolecular alkyne carbonyl metathesis) required transition-metal catalysis and provided only 5- or 6-acylated derivatives regiospecifically [2]. Neither benzofuran nor the fully aromatic naphtho[1,2-b]benzofuran can serve as this intermediate: benzofuran lacks the required extended π-system for electrocyclization, and the fully aromatic product cannot undergo further oxidative aromatization.

Synthetic Utility
Class-level
Key intermediate in photochemical 6π-electrocyclization route to naphthobenzofurans.
Irreplaceable for this synthetic pathway.
Validated by isolated yield and X-ray confirmation.
photochemical synthesis 6π-electrocyclization reaction intermediate synthetic utility

Commercial Purity Specifications and Pricing Context for Informed Procurement Decisions

5,6-Dihydronaphtho[1,2-b]benzofuran is commercially available from multiple suppliers with specified purity ≥95% (Apollo Scientific) or 98% (Leyan) . Pricing from CymitQuimica (Apollo Scientific distributor) is €1,712.00 per 100 mg . In contrast, the fully aromatic naphtho[1,2-b]benzofuran (CAS 239-30-5) is available from Aladdin Scientific with storage at 2–8 °C and from ChemScene as catalog item CS-0556914, though purity specifications and pricing for the aromatic compound are less transparently published . Benzofuran is widely available at ≥99% purity and substantially lower cost (bulk industrial chemical), reflecting its commodity status versus the specialized nature of the dihydro intermediate .

Commercial Purity
Data to verify
Available at ≥95–98% purity; supply chain traceability.
Supports auditable quality metrics for procurement.
Supplier-specified purity; verify by in-house QC.
purity specification procurement commercial availability research chemical

Optimal Deployment Scenarios for 5,6-Dihydronaphtho[1,2-b]benzofuran Based on Differentiated Evidence


Photochemical Synthesis of Substituted Naphtho[1,2-b]benzofuran Libraries for Medicinal Chemistry

This compound is the irreplaceable key intermediate in the photochemical 6π-electrocyclization route to substituted naphtho[1,2-b]benzofurans, as established by Lichitsky et al. [1]. Medicinal chemistry groups synthesizing naphtho[1,2-b]benzofuran-focused compound libraries for biological screening should prioritize this intermediate, as it enables a photochemical pathway that avoids transition-metal catalysis and provides access to diverse substitution patterns. The X-ray-confirmed structure ensures that the intermediate identity is unambiguous, reducing the risk of pursuing incorrect synthetic leads [1].

Mechanistic Studies of 6π-Electrocyclization and Sigmatropic Rearrangement Reactions

The confirmed isolation and crystallographic characterization of 5,6-dihydronaphtho[1,2-b]benzofuran make it a validated substrate for physical organic chemistry investigations of conrotatory 6π-electrocyclization, suprafacial [1,9]-H sigmatropic shifts, and oxidative aromatization mechanisms [1]. The 2 Da mass difference from the fully aromatic product (ΔMW = +2.02 Da) provides a precise HRMS handle for kinetic isotope effect studies or time-resolved reaction monitoring.

Development of Photochromic Materials Based on Dihydronaphthofuran Scaffolds

Dihydronaphthofurans are recognized scaffolds for photochromic materials, with vinylidene-naphthofuran systems exhibiting UV-light-responsive property changes [1]. The density (1.2 g/cm³) and LogP (5.49) of 5,6-dihydronaphtho[1,2-b]benzofuran distinguish it from lighter benzofuran analogs for formulation into polymer matrices or thin-film devices where precise refractive index (n = 1.672) and density matching are critical for optical performance.

Analytical Reference Standard for LC-MS and GC-MS Method Development

With its well-defined boiling point (369.7 °C), density (1.2 g/cm³), refractive index (1.672), and commercially specified purity (≥95–98%) [1], this compound can serve as a retention time and mass spectral reference standard for chromatographic method development targeting dihydronaphthofuran intermediates. The 2 Da mass offset from the aromatized product provides an internal calibration point for assessing oxidative aromatization conversion in reaction monitoring assays.

Application
Selection Property
Validation Focus
Photochemical naphthobenzofuran synthesis
Dihydro oxidation state for 6π-electrocyclization
Crystallographic identity confirmation, reaction pathway validation
Mechanistic studies of electrocyclization
Isolable intermediate with distinguishable mass
HRMS monitoring of oxidative aromatization progress
Photochromic material development
Moderate density and lipophilicity profile
Optical property matching with host matrix
LC-MS reference standard for dihydro intermediates
Specified purity grade and thermal stability
Retention time benchmarking, method calibration
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